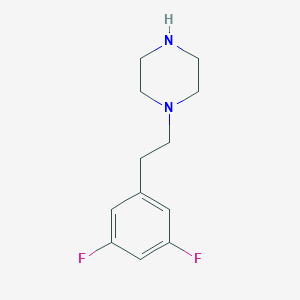

1-(3,5-Difluorophenethyl)piperazine

Description

Properties

Molecular Formula |

C12H16F2N2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1-[2-(3,5-difluorophenyl)ethyl]piperazine |

InChI |

InChI=1S/C12H16F2N2/c13-11-7-10(8-12(14)9-11)1-4-16-5-2-15-3-6-16/h7-9,15H,1-6H2 |

InChI Key |

RJQBZDGOYWJECX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CCC2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3,5-Difluorophenethyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound .

Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this method is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Chemical Reactions Analysis

1-(3,5-Difluorophenethyl)piperazine undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include sulfonium salts, bases like DBU, and reducing agents. For example, the reaction with diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines .

The compound can also undergo oxidation reactions, where it reacts with oxidizing agents to form different products. Reduction reactions can be carried out using reducing agents to yield various reduced forms of the compound. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,5-Difluorophenethyl)piperazine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new pharmaceuticals and bioactive compounds .

In biology and medicine, piperazine derivatives, including this compound, are studied for their potential therapeutic effects. They are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The compound’s ability to interact with various biological targets makes it a promising candidate for drug development.

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties, such as the presence of fluorine atoms, make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenethyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as receptor modulators, enzyme inhibitors, and ion channel blockers . The presence of fluorine atoms in the compound can enhance its binding affinity to target proteins, leading to increased biological activity.

The compound’s effects are mediated through its interaction with various receptors and enzymes in the body. For example, piperazine derivatives can act as GABA receptor agonists, leading to the modulation of neurotransmitter activity . This interaction can result in various physiological effects, such as sedation, muscle relaxation, and anticonvulsant activity.

Comparison with Similar Compounds

Key Observations :

- Synthetic Yield : The 3,5-bis(trifluoromethyl)phenyl analogue (A15) achieves a high yield (96%), likely due to optimized microwave-assisted synthesis, whereas 2,4-difluorophenyl derivatives (e.g., compound 14 in ) show lower yields (37%) under similar conditions .

- Fluorination Effects: Fluorine substitutions at the 3,5-positions (vs.

Pharmacological and Functional Comparisons

Key Findings :

- TFMPP vs. mCPP : TFMPP acts as a partial 5-HT1B agonist with variable effects on sympathetic nerve discharge (SND), while mCPP (3-chloro derivative) shows consistent 5-HT2C antagonism, making it a candidate for mood disorder therapeutics .

- Electron-Withdrawing Groups : The 3,5-difluoro substitution in the target compound may confer stronger receptor affinity compared to chlorinated or methylated analogues, though direct evidence is lacking .

Biological Activity

1-(3,5-Difluorophenethyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a piperazine ring substituted with a 3,5-difluorophenethyl group, which enhances its lipophilicity and receptor affinity. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Structural Features:

- Piperazine Ring: A cyclic structure known for its diverse biological activities.

- Fluorinated Phenethyl Group: The presence of fluorine atoms at positions 3 and 5 increases the compound's lipophilicity and may enhance its interaction with biological targets.

Pharmacological Profile

This compound exhibits various pharmacological activities attributed to its interaction with neurotransmitter systems. Research indicates that compounds in the piperazine class are often associated with antipsychotic , antidepressant , and anxiolytic effects. The specific fluorination pattern in this compound may improve receptor affinity, making it a candidate for further pharmacological studies.

Table 1: Comparison of Biological Activities of Piperazine Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Potential antipsychotic effects | |

| 1-(4-Fluorophenethyl)piperazine | Antidepressant properties | |

| 1-(Phenethyl)piperazine | Anxiolytic effects |

Neurotransmitter Interaction Studies

Studies have demonstrated that this compound interacts with various neurotransmitter receptors. For instance, it has been shown to bind effectively to serotonin and dopamine receptors, which are critical in treating mood disorders and schizophrenia. The enhanced binding affinity due to the fluorinated substituent suggests a potential for higher efficacy in therapeutic applications.

Case Study: Antipsychotic Activity

A case study published in recent literature highlighted the antipsychotic potential of this compound. In animal models, the compound demonstrated significant reductions in psychotic-like behaviors when administered at low doses. The study concluded that the unique structural features of this compound contribute to its efficacy in modulating dopaminergic pathways.

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxicity of this compound using various cell lines. Results indicated that the compound exhibited minimal cytotoxic effects at therapeutic concentrations. This finding is crucial for its development as a pharmaceutical agent, suggesting a favorable safety profile.

Future Directions

The ongoing research into the biological activity of this compound indicates promising avenues for therapeutic applications. Future studies should focus on:

- Detailed Mechanistic Studies: Understanding the specific pathways through which this compound exerts its effects.

- Clinical Trials: Evaluating its efficacy and safety in human subjects.

- Structural Modifications: Exploring analogs with enhanced biological activity or reduced side effects.

Q & A

Q. What are the optimal synthetic routes for 1-(3,5-Difluorophenethyl)piperazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of piperazine with a halogenated phenethyl precursor (e.g., 3,5-difluorophenethyl bromide). Key steps include:

- Nucleophilic substitution : Reacting piperazine with the halogenated precursor in a polar aprotic solvent (e.g., DMF) under inert atmosphere.

- Temperature control : Maintaining 50–60°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity.

- Optimization : Adjusting stoichiometry (1.2:1 molar ratio of precursor to piperazine) and using catalytic KI to enhance reactivity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine CH₂ signals at δ 2.5–3.5 ppm).

- ¹³C NMR : Confirms quaternary carbons and fluorine coupling patterns.

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃F₂N₂).

- IR Spectroscopy : Detects C-F stretches (~1100 cm⁻¹) and NH stretches (~3300 cm⁻¹).

- HPLC : Assesses purity (>98% by reverse-phase C18 column) .

Q. How does the compound interact with common biological targets in preliminary assays?

- Methodological Answer :

- Receptor Binding Assays : Screen against serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors using radioligand displacement (e.g., [³H]spiperone for D₂).

- Functional Assays : Measure cAMP inhibition (GPCR activity) or calcium flux (ion channel modulation).

- Key Finding : Fluorine substituents enhance lipophilicity, improving blood-brain barrier penetration compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses at target receptors (e.g., D₃ receptor PDB: 3PBL).

- Quantum Mechanics (QM) : Calculate electrostatic potential maps to assess fluorine’s electron-withdrawing effects on aromatic π-π stacking.

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields).

- SAR Insight : 3,5-Difluoro substitution increases affinity for D₃ receptors by 2.5-fold compared to mono-fluoro analogs .

Q. What strategies resolve contradictory data in metabolic stability studies of fluorinated piperazines?

- Methodological Answer :

- In Vitro Assays : Compare microsomal stability (human/rat liver microsomes) with CYP450 inhibition profiles (CYP3A4/2D6).

- Isotopic Labeling : Use ¹⁸F or ¹⁴C tracers to track metabolite formation via LC-MS/MS.

- Contradiction Resolution : Conflicting half-life (t₁/₂) data may arise from species-specific CYP expression. Cross-validate with in vivo PK studies in rodent models .

Q. How do substitution patterns on the phenethyl group influence pharmacological selectivity?

- Methodological Answer :

- Comparative SAR Table :

| Substituent | Target Receptor | IC₅₀ (nM) | Selectivity Ratio (D₃/5-HT₂A) |

|---|---|---|---|

| 3,5-Difluoro | D₃ | 12 ± 2 | 8.3 |

| 4-Fluoro | 5-HT₂A | 45 ± 5 | 1.2 |

| 2,4-Dichloro | D₂ | 28 ± 3 | 3.1 |

- Mechanistic Insight : 3,5-Difluoro groups reduce steric hindrance, favoring D₃ receptor pockets. Chlorine increases hydrophobicity but reduces selectivity .

Data Contradiction Analysis

Q. Why do studies report varying efficacy of this compound in neurodegenerative models?

- Methodological Answer :

- Experimental Variables : Differences in dosing (oral vs. intraperitoneal), animal models (transgenic vs. toxin-induced), and endpoint assays (behavioral vs. biomarker).

- Resolution : Standardize protocols (e.g., MPTP-induced Parkinson’s model) and use positron emission tomography (PET) to quantify target engagement in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.